5-Methoxy-2-propoxyaniline
Description
5-Methoxy-2-propoxyaniline is an aromatic amine derivative with the molecular formula C₁₀H₁₅NO₂ (MW: 181.23 g/mol). Its structure consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 5, a propoxy (-OCH₂CH₂CH₃) group at position 2, and an amine (-NH₂) group at position 1. Key inferred properties include:
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methoxy-2-propoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-10-5-4-8(12-2)7-9(10)11/h4-5,7H,3,6,11H2,1-2H3 |
InChI Key |
NYOFHPHWNWJULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-propoxyaniline typically involves the reaction of 5-methoxyaniline with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the aniline group .
Industrial Production Methods: Industrial production methods for 5-Methoxy-2-propoxyaniline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
5-Methoxy-2-propoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 5-Methoxy-2-propoxyaniline with four analogues, highlighting substituents, molecular properties, and applications:
Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 5-Methoxy-2-propoxyaniline is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, the sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is strongly electron-withdrawing, making the compound less reactive toward electrophiles but more stable in acidic conditions . The phenoxy group in 5-Methoxy-2-phenoxyaniline introduces steric bulk, reducing solubility in polar solvents compared to the propoxy group in 5-Methoxy-2-propoxyaniline .
Impact on Physicochemical Properties: Boiling/Melting Points: Bulky substituents (e.g., phenoxy) increase melting points (solids), while smaller groups (e.g., propoxy) favor liquid states at room temperature . Solubility: Hydrophobic substituents (e.g., propoxy, phenoxy) reduce water solubility, whereas polar groups (e.g., sulfonyl) enhance solubility in polar aprotic solvents like DMF .
Synthetic Accessibility :
- 5-Methoxy-2-propoxyaniline’s synthesis likely involves nucleophilic substitution or Ullmann coupling, similar to 5-Methyl-2-propoxyaniline (). However, 5-(ethylsulfonyl)-2-methoxyaniline requires multi-step sulfonation and reduction (), demonstrating higher synthetic complexity.
Biological Activity
5-Methoxy-2-propoxyaniline is an organic compound characterized by its unique methoxy and propoxy substituents on an aniline structure. With a molecular formula of C11H15NO2 and a molecular weight of approximately 181.23 g/mol, this compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structural Features and Implications
The structural features of 5-methoxy-2-propoxyaniline suggest that it may exhibit significant biological activity. The presence of the methoxy and propoxy groups can influence the compound's reactivity and interactions with biological molecules, which is crucial for its potential therapeutic applications. Compounds with similar structures have been investigated for various biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds structurally related to 5-methoxy-2-propoxyaniline have shown promising antimicrobial properties. For example, studies on derivatives of aniline have demonstrated effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation, but they may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of 5-methoxy-2-propoxyaniline is also noteworthy. Similar compounds have been evaluated in vitro against cancer cell lines such as A549 (human lung adenocarcinoma) and have shown varying degrees of cytotoxicity. For instance, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . The structure-activity relationship (SAR) studies highlight that modifications to the aniline moiety can significantly affect the anticancer efficacy.
Case Studies
- Antimicrobial Efficacy : A study involving a series of aniline derivatives revealed that certain substitutions led to enhanced activity against resistant strains of bacteria. The presence of electron-donating groups like methoxy was found to be crucial for antimicrobial potency .
- Anticancer Screening : In another investigation, various derivatives were tested for their ability to inhibit the growth of A549 cells. Compounds with specific substituents exhibited IC50 values in the low micromolar range, suggesting they could serve as lead compounds for further development in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of 5-methoxy-2-propoxyaniline, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Methoxy-2-propoxyaniline | Methoxy group at position 4 | Antimicrobial activity against gram-positive bacteria |
| 5-Nitro-2-propoxyaniline | Nitro group instead of methoxy | Known for intense sweetness but toxic |
| 4-Methoxyaniline | Lacks propoxy group | Exhibits moderate anticancer properties |
| 5-Ethoxy-2-propoxyaniline | Ethoxy group instead of methoxy | Altered reactivity; potential applications in drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
